3,4-Diphenylisoquinoline

Description

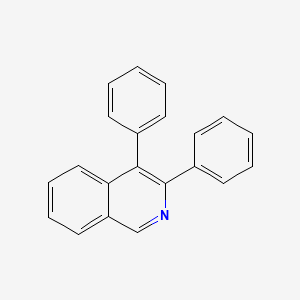

Structure

3D Structure

Properties

IUPAC Name |

3,4-diphenylisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N/c1-3-9-16(10-4-1)20-19-14-8-7-13-18(19)15-22-21(20)17-11-5-2-6-12-17/h1-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHFUKURHZOIMPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=CC3=CC=CC=C32)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90470753 | |

| Record name | 3,4-diphenylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90470753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52839-45-9 | |

| Record name | 3,4-diphenylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90470753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A-Z Guide to 3,4-Diphenylisoquinoline: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3,4-Diphenylisoquinoline, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical identity, synthesis protocols, physicochemical properties, and emerging applications, offering field-proven insights for professionals in drug discovery and development.

Core Chemical Identity

Precise identification is the foundation of all chemical research. 3,4-Diphenylisoquinoline is a structurally distinct aromatic heterocycle.

-

IUPAC Name : 3,4-diphenylisoquinoline

-

CAS Number : 33337-71-0

-

Molecular Formula : C₂₁H₁₅N

Structural and Physicochemical Data Summary

The properties of a compound dictate its behavior in both chemical and biological systems, influencing everything from reaction kinetics to bioavailability.[1][2][3] Below is a summary of key data for a related and well-studied precursor, 1-phenyl-3,4-dihydroisoquinoline, which provides foundational context for the broader class of phenyl-substituted isoquinolines.

| Property | Value | Reference |

| Molecular Weight | 281.35 g/mol (for 3,4-Diphenylisoquinoline) | |

| Molecular Weight | 207.27 g/mol (for 1-phenyl-3,4-dihydroisoquinoline) | [4][5] |

| CAS Number | 52250-50-7 (for 1-phenyl-3,4-dihydroisoquinoline) | [4][5][6][7] |

| Melting Point | 174 °C | [5] |

| Boiling Point | 326.5 °C at 760 mmHg | [5] |

| Density | 1.07 g/cm³ | [5] |

| LogP | 2.51570 | [5] |

| Solubility | Slightly soluble in Chloroform and DMSO | [5] |

Synthesis and Mechanistic Insights

The construction of the isoquinoline core is a classic challenge in organic synthesis. The Bischler-Napieralski reaction is a cornerstone method for creating 3,4-dihydroisoquinolines, which are immediate precursors to fully aromatized isoquinolines.[8][9][10]

The Bischler-Napieralski Reaction: A Causality-Driven Approach

This reaction facilitates the cyclization of β-arylethylamides into dihydroisoquinolines through an intramolecular electrophilic aromatic substitution.[9][10][11] The choice of reagents and conditions is critical and driven by mechanistic considerations.

-

Why a Dehydrating Acid Catalyst? Strong dehydrating agents like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) are employed.[9][12] Their primary role is to activate the amide carbonyl group, transforming the oxygen into a good leaving group. This activation is the causal step that initiates the cyclization cascade.

-

Mechanism Rationale : The reaction is believed to proceed through a highly reactive nitrilium ion intermediate.[9][11][12] This electrophilic species is then attacked by the electron-rich phenyl ring of the β-arylethylamine backbone, leading to the formation of the new heterocyclic ring. The presence of electron-donating groups on this phenyl ring accelerates the reaction by increasing its nucleophilicity, thereby facilitating the crucial ring-closing step.[9][10]

-

Aromatization Step : The resulting 3,4-dihydroisoquinoline can be subsequently dehydrogenated (oxidized) to the corresponding fully aromatic isoquinoline using a catalyst like palladium on carbon (Pd/C). This final step is driven by the thermodynamic stability gained from forming the aromatic system.

Synthesis Workflow Diagram

Caption: General workflow for isoquinoline synthesis via the Bischler-Napieralski reaction.

Applications in Drug Development and Medicinal Chemistry

The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[13][14] Its rigid framework is ideal for orienting substituents to interact with biological targets. Phenyl-substituted isoquinolines, in particular, have shown promise in several therapeutic areas.

Anticancer Research

A significant body of research highlights the potential of isoquinoline derivatives as anticancer agents.[15]

-

Tubulin Polymerization Inhibition : Certain 1-phenyl-3,4-dihydroisoquinoline derivatives have been identified as potent inhibitors of tubulin polymerization.[16] By disrupting microtubule dynamics, these compounds can arrest the cell cycle and induce apoptosis in cancer cells, making them attractive candidates for oncology drug development.[15][16]

-

Tamoxifen Analogues : 3,4-Diphenyl-1,2-dihydroisoquinoline derivatives have been synthesized and evaluated as analogues of tamoxifen, a well-known anti-breast cancer drug.[17] One compound, in particular, demonstrated anti-proliferative activity against the MCF-7 human mammary carcinoma cell line nearly equipotent to tamoxifen, highlighting its potential in hormone-dependent cancers.[17]

Antispasmodic Activity

Drawing structural similarities to known spasmolytic agents like papaverine, researchers have synthesized novel 1,3-disubstituted 3,4-dihydroisoquinolines.[18] In silico and ex vivo studies have confirmed their potential as smooth muscle relaxants, making them relevant for conditions like irritable bowel syndrome (IBS).[18]

Conceptual Signaling Pathway

Sources

- 1. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 2. fiveable.me [fiveable.me]

- 3. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 4. 1-Phenyl-3,4-dihydroisoquinoline | C15H13N | CID 609926 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 1-Phenyl-3,4-dihydroisoquinoline — CF Plus Chemicals [cfplus.cz]

- 7. 1-Phenyl-3,4-dihydroisoquinoline | 52250-50-7 [sigmaaldrich.com]

- 8. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]

- 9. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 10. jk-sci.com [jk-sci.com]

- 11. Bischler napieralski reaction | PPTX [slideshare.net]

- 12. Bischler-Napieralski Reaction [organic-chemistry.org]

- 13. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 16. Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis and biological evaluation of 3,4-diphenyl-1,2-dihydroisoquinolines as a new tamoxifen analogue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physicochemical Properties of 3,4-Diphenylisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 3,4-diphenylisoquinoline, a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related analogues and employs theoretical predictions to offer a robust profile. We will delve into its synthesis, structural elucidation through spectroscopic and crystallographic methods, and key physicochemical parameters such as solubility and melting point. This guide is intended to serve as a valuable resource for researchers engaged in the design and development of novel isoquinoline-based compounds.

Introduction: The Isoquinoline Scaffold in Drug Discovery

The isoquinoline nucleus is a privileged structural motif found in a vast array of natural products and synthetic compounds exhibiting a wide spectrum of biological activities.[1] From the potent analgesic properties of morphine to the antimicrobial and anticancer activities of various synthetic derivatives, the isoquinoline scaffold has proven to be a versatile template for drug design. The introduction of phenyl substituents at the 3 and 4 positions of the isoquinoline ring is anticipated to significantly influence its electronic and steric properties, potentially leading to novel pharmacological profiles. Understanding the fundamental physicochemical properties of 3,4-diphenylisoquinoline is therefore a critical first step in exploring its therapeutic potential.

Synthesis of 3,4-Diphenylisoquinoline: A Proposed Pathway

Proposed Synthetic Scheme

Caption: Proposed synthetic pathway for 3,4-diphenylisoquinoline.

Experimental Protocol: A Step-by-Step Guide

Step 1: Synthesis of N-(1,2-diphenylethyl)benzamide (Amide Formation)

-

Dissolve 1,2-diphenylethan-1-amine in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Add an aqueous solution of sodium hydroxide to the flask.

-

Cool the mixture in an ice bath and add benzoyl chloride dropwise with vigorous stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

-

Separate the organic layer, wash with dilute hydrochloric acid and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization to obtain pure N-(1,2-diphenylethyl)benzamide.

Step 2: Synthesis of 3,4-Diphenyl-3,4-dihydroisoquinoline (Bischler-Napieralski Cyclization)

-

To a solution of N-(1,2-diphenylethyl)benzamide in an anhydrous solvent such as toluene, add phosphorus oxychloride (POCl₃).[2][3]

-

Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Cool the reaction mixture and carefully quench with ice-water.

-

Basify the aqueous solution with a strong base (e.g., NaOH) and extract the product with an organic solvent like ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3,4-diphenyl-3,4-dihydroisoquinoline.

Step 3: Synthesis of 3,4-Diphenylisoquinoline (Aromatization)

-

Dissolve the crude 3,4-diphenyl-3,4-dihydroisoquinoline in a high-boiling solvent such as xylene.

-

Add a dehydrogenation catalyst, such as 10% palladium on carbon (Pd/C).

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture, filter through a pad of Celite to remove the catalyst, and wash the filter cake with the solvent.

-

Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to afford 3,4-diphenylisoquinoline.

Structural Elucidation and Spectroscopic Properties

The unambiguous characterization of 3,4-diphenylisoquinoline relies on a combination of spectroscopic techniques. While direct experimental spectra are not available, we can predict the expected features based on the analysis of related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR (in CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.5 - 9.0 | s | 1H | H-1 |

| ~ 7.2 - 8.2 | m | 14H | Aromatic protons |

Predicted ¹³C NMR (in CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~ 160 | C-1 |

| ~ 150 | C-3 |

| ~ 140 | C-4 |

| ~ 125 - 138 | Aromatic carbons |

Note: These are predicted chemical shifts. Actual values may vary. The prediction is based on the analysis of similar aromatic heterocyclic systems.[5][6][7]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule.

Predicted FTIR Spectral Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050 - 3100 | Medium | Aromatic C-H stretch |

| 1600 - 1650 | Medium-Strong | C=N stretch (isoquinoline ring) |

| 1450 - 1580 | Strong | Aromatic C=C stretching |

| 700 - 800 | Strong | Aromatic C-H out-of-plane bending |

UV-Visible and Fluorescence Spectroscopy

The extended π-conjugation in 3,4-diphenylisoquinoline is expected to give rise to distinct electronic absorption and emission properties.

Predicted Photophysical Properties:

| Property | Predicted Value |

| λmax (Absorption) | ~ 280-320 nm |

| λmax (Emission) | ~ 350-400 nm |

| Molar Absorptivity (ε) | High (due to extended conjugation) |

| Quantum Yield (Φ) | Moderate to High |

Note: These are predicted values based on the properties of other substituted isoquinolines and diphenyl-substituted aromatic systems. The exact wavelengths and intensities will be solvent-dependent.[8][9][10]

Caption: A simplified Jablonski diagram illustrating the photophysical processes of absorption and fluorescence.

Physicochemical Properties: A Predictive Overview

Key physicochemical properties such as melting point and solubility are crucial for drug development, influencing formulation and bioavailability.

Predicted Physicochemical Properties:

| Property | Predicted Value | Rationale |

| Melting Point | High | The rigid, planar structure and high molecular weight suggest strong intermolecular forces, leading to a high melting point.[11][12] |

| Solubility | Poor in water; Soluble in organic solvents (e.g., DCM, Chloroform, DMF) | The large, nonpolar aromatic surface area dominates the molecule's character, making it hydrophobic.[13][14] |

Experimental Protocol: Determination of Solubility

-

Prepare a saturated solution of 3,4-diphenylisoquinoline in the solvent of interest at a constant temperature.

-

Stir the solution for an extended period to ensure equilibrium is reached.

-

Filter the solution to remove any undissolved solid.

-

Take a known volume of the filtrate and evaporate the solvent completely.

-

Weigh the remaining solid to determine the concentration of the saturated solution.

Crystal Structure and Molecular Geometry

While an experimental crystal structure for 3,4-diphenylisoquinoline has not been reported, insights can be gained from related structures. X-ray crystallography would provide definitive information on bond lengths, bond angles, and intermolecular interactions in the solid state.[3]

Expected Structural Features:

-

The isoquinoline core is expected to be largely planar.

-

The phenyl rings at positions 3 and 4 will likely be twisted out of the plane of the isoquinoline ring to minimize steric hindrance.

-

In the solid state, π-π stacking interactions between the aromatic rings are anticipated to play a significant role in the crystal packing.

Caption: Conceptual diagram of π-π stacking in the crystal lattice.

Conclusion and Future Directions

This technical guide has provided a comprehensive, albeit largely predictive, overview of the physicochemical properties of 3,4-diphenylisoquinoline. The proposed synthetic route offers a clear pathway for its preparation, and the predicted spectroscopic and physical properties provide a solid foundation for its characterization. The significant potential of the isoquinoline scaffold in drug discovery underscores the importance of further experimental investigation into this intriguing molecule. Future work should focus on the successful synthesis and purification of 3,4-diphenylisoquinoline, followed by a thorough experimental validation of the properties predicted in this guide. Such studies will be invaluable for unlocking the full potential of this compound in the development of novel therapeutics.

References

-

NROChemistry. Bischler-Napieralski Reaction: Examples & Mechanism. [Link]

-

Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports. (2022-11-24). [Link]

-

Slideshare. Bischler napieralski reaction. [Link]

-

Organic Chemistry Portal. Bischler-Napieralski Reaction. [Link]

-

Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]

-

YouTube. Preparation of Isoquinoline by Bischler Napieralski Synthesis. (2020-10-29). [Link]

-

NIH. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. (2022-11-24). [Link]

-

University of Alberta Libraries. Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]

-

Organic Chemistry Portal. Synthesis of 3,4-dihydroisoquinolones. [Link]

-

MDPI. Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines. [Link]

-

NIH. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. (2023-04-03). [Link]

-

Organic Chemistry Portal. 3,4-Dihydroisoquinoline synthesis. [Link]

-

NIH. Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. [Link]

-

Arabian Journal of Chemistry. Synthesis, crystal structure investigation, Hirshfeld and DFT studies of newly synthesized dihydroisoquinoline derivatives. [Link]

-

RSC Publishing. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. [Link]

-

NIH. Pushing the limits of solubility prediction via quality-oriented data selection. (2021-01-22). [Link]

-

ResearchGate. Prediction of solubility curves and melting properties of organic and pharmaceutical compounds. (2025-08-08). [Link]

-

NIH. One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. [Link]

-

ResearchGate. Computational models for the prediction of drug solubility. (2025-08-08). [Link]

- Google Patents. The synthetic method of 1-phenyl-1,2,3,4-tetrahydroisoquinoline.

-

ChemRxiv. Real-time Prediction of 1H and 13C Chemical Shifts with DFT accuracy using a 3D Graph Neural Network. [Link]

-

ResearchGate. The simulated UV-Vis absorption and fluorescence emission spectra for... (2025-08-08). [Link]

-

NIH. In silico labeling: Predicting fluorescent labels in unlabeled images. [Link]

-

ResearchGate. DFT analysis for structure, vibrational assignments, and molecular properties of medicinally important isoquinoline. (2024-01-30). [Link]

-

NIH. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. (2024-03-18). [Link]

-

PubMed. In Silico Labeling: Predicting Fluorescent Labels in Unlabeled Images. (2018-04-19). [Link]

-

MDPI. DFT Study on the Substituent Effect of Anticancer Picoline-Diazido-Pt(IV) Compounds. (2022-01-09). [Link]

-

ResearchGate. Synthesis and Theoretical Investigation Using DFT of 2,3-Diphenylquinoxaline Derivatives for Electronic and Photovoltaic Effects. [Link]

-

MDPI. Angular-Substituted[2][4]Thiazino[3,4-a]Isoquinolines: Biological Evaluation and In Silico Studies on DPP-IV Inhibition. (2024-11-01). [Link]

-

ResearchGate. DFT Computational Studies, Spectroscopic (UV-Vis, IR, NMR), In Silico Molecular Docking and ADME Study of 3-(3-Methylpyridin-2-yl)-5-phenyl-1,2,4-oxadiazole. [Link]

Sources

- 1. Bischler-Napieralski Reaction [organic-chemistry.org]

- 2. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 3. jk-sci.com [jk-sci.com]

- 4. Bischler napieralski reaction | PPTX [slideshare.net]

- 5. d-nb.info [d-nb.info]

- 6. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ualberta.scholaris.ca [ualberta.scholaris.ca]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. lifechemicals.com [lifechemicals.com]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and History of Isoquinoline Alkaloids

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive exploration of the fascinating journey of isoquinoline alkaloids, from their initial discovery in the crude extracts of medicinal plants to their structural elucidation and the development of sophisticated synthetic and analytical methodologies. By delving into the historical context and the scientific reasoning behind key discoveries, this document aims to provide a deep, mechanistic understanding of this critical class of natural products.

Chapter 1: The Dawn of Alkaloid Chemistry: Isolation from Opium

The story of isoquinoline alkaloids is inextricably linked with the history of opium, the dried latex from the opium poppy (Papaver somniferum). For centuries, opium was a powerful analgesic, but its variable potency made it a dangerous medicine.[1][2] The quest to identify its active principle marked the beginning of alkaloid chemistry and natural product science.

The Landmark Isolation of Morphine

In the early 1800s, a young German pharmacist named Friedrich Wilhelm Sertürner embarked on a series of meticulous experiments.[3][4] Between 1803 and 1805, he succeeded in isolating a crystalline, alkaline substance from opium which he demonstrated to be the plant's true "principium somniferum," or sleep-inducing principle.[1][2] He named it "morphium" after Morpheus, the Greek god of dreams.[5][6] This achievement was monumental; morphine was the first alkaloid ever to be isolated from a plant, fundamentally changing pharmacology from a practice of using crude, variable extracts to one based on purified, characterizable compounds.[1][5]

Sertürner's success lay in his innovative chemical approach. He understood that the active compound must possess basic (alkaline) properties. By treating an aqueous opium extract with ammonia, he could precipitate the less soluble organic base, morphine. He then purified it by crystallization. To prove its efficacy and safety, he first conducted experiments on stray dogs and later, famously, on himself and three young volunteers, carefully determining a therapeutic dose.[5][7]

Expanding the Opium Pharmacopoeia: Codeine and Papaverine

Sertürner's discovery opened the floodgates. Other chemists began applying similar principles to opium and other medicinal plants.

-

Codeine: In 1832, French chemist Pierre-Jean Robiquet, while refining methods for morphine extraction, isolated another alkaloid from the opium mother liquor.[8][9] He named it codeine, from the Greek word for "poppy head." Robiquet demonstrated that codeine, like morphine, formed salts with acids but had distinct chemical properties and was less potent.[8][10] This discovery provided a milder alternative for coughs and pain, which is now the most widely used opiate in the world.[9][10]

-

Papaverine: Discovered by Georg Merck in 1848, papaverine was another key benzylisoquinoline alkaloid isolated from opium. Unlike morphine and codeine, it lacks significant opioid receptor activity and functions primarily as a vasodilator.

These early discoveries laid the foundation for the entire field of alkaloid chemistry, establishing a paradigm of isolation, purification, and pharmacological testing that remains central to drug discovery today.

Chapter 2: Deciphering the Molecular Architecture

Isolating these compounds was only the first step. The true challenge, which would span over a century, was determining their complex molecular structures. The journey from elemental analysis to the precise three-dimensional arrangement of atoms required the development of new chemical theories and analytical technologies.

Foundational Syntheses: Building the Isoquinoline Core

Early organic chemists relied on degradation and synthesis to propose structures. Two reactions were pivotal in establishing the core isoquinoline skeleton.

-

Bischler-Napieralski Reaction (1893): Discovered by August Bischler and Bernard Napieralski, this reaction involves the acid-catalyzed cyclization of a β-arylethylamide to form a 3,4-dihydroisoquinoline.[11][12][13] This was a critical tool for synthesizing the core ring system and confirming its presence in the natural alkaloids.[11]

-

Pictet-Spengler Reaction (1911): Amé Pictet and Theodor Spengler developed a method to condense a β-arylethylamine with an aldehyde or ketone, followed by ring closure, to form a tetrahydroisoquinoline.[14][15][16] This reaction is particularly significant as it often proceeds under mild, physiological-like conditions and closely mimics the key bond-forming step in the biosynthesis of these alkaloids in plants.

The logic of this reaction is to use a dehydrating agent to convert the amide carbonyl into a reactive electrophile that can be attacked by the electron-rich aromatic ring.

Caption: Logical workflow of the Bischler-Napieralski reaction.

The Spectroscopic Revolution

The definitive structural elucidation of complex alkaloids like morphine was impossible with classical chemistry alone.[6] It wasn't until the mid-20th century that the puzzle was solved, thanks to the advent of powerful analytical techniques.

-

X-Ray Crystallography: This was the ultimate arbiter, providing an unambiguous 3D map of the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR became the gold standard for structural elucidation in solution, allowing scientists to map the proton and carbon skeleton of a molecule and determine its stereochemistry.[17] It remains an indispensable tool for identifying both known and novel alkaloids from natural extracts.[17][18]

-

Mass Spectrometry (MS): MS provides highly accurate molecular weight information and fragmentation patterns, which serve as a molecular fingerprint. When coupled with chromatographic techniques like HPLC (HPLC-MS), it allows for the rapid identification and quantification of alkaloids in complex mixtures.

The structure of morphine was finally confirmed by Sir Robert Robinson in 1925, a monumental achievement that earned him the Nobel Prize in Chemistry in 1947 and capped 150 years of incremental scientific progress.[3][4][6]

Chapter 3: Biosynthesis - Nature's Synthetic Strategy

All isoquinoline alkaloids share a common biosynthetic origin, arising from the aromatic amino acid L-tyrosine.[19][20] Plants construct the vast diversity of these compounds through an elegant and efficient metabolic pathway. Understanding this pathway is crucial for metabolic engineering and synthetic biology efforts aimed at producing these valuable compounds.

The general pathway proceeds as follows:

-

Precursor Formation: Two molecules of L-tyrosine are used.[21] One is converted to dopamine (the "eastern" half of the final molecule) and the other to 4-hydroxyphenylacetaldehyde (the "western" half).

-

The Pictet-Spengler Condensation: In a key step that mirrors the laboratory synthesis, dopamine and 4-hydroxyphenylacetaldehyde undergo an enzyme-catalyzed Pictet-Spengler reaction to form the central trihydroxybenzylisoquinoline intermediate, (S)-norcoclaurine.

-

Elaboration and Diversification: (S)-norcoclaurine is the last common intermediate. From this central hub, a series of enzymatic reactions (methylations, hydroxylations, oxidative coupling, and rearrangements) create the vast structural diversity of the isoquinoline alkaloid family, including the morphinans, protoberberines, and benzylisoquinolines.

Caption: Simplified biosynthetic pathway of major isoquinoline alkaloid classes.

Chapter 4: A Proliferation of Structures: The Major Subclasses

With over 2,500 known structures, the isoquinoline alkaloids are one of the largest groups of natural products.[22] They are primarily found in plant families such as Papaveraceae (poppies), Berberidaceae (barberries), Ranunculaceae, and Menispermaceae.[22]

Data Presentation: Key Isoquinoline Alkaloids

| Alkaloid Class | Representative Compound | Key Plant Source(s) | Year of Isolation | Primary Use/Activity |

| Morphinan | Morphine | Papaver somniferum | ~1804 | Analgesic[19] |

| Morphinan | Codeine | Papaver somniferum | 1832 | Antitussive, Analgesic[19] |

| Benzylisoquinoline | Papaverine | Papaver somniferum | 1848 | Vasodilator |

| Protoberberine | Berberine | Berberis vulgaris, Coptis chinensis | 1826 | Antimicrobial, Anti-inflammatory[19][23] |

| Phthalideisoquinoline | Noscapine | Papaver somniferum | 1817 | Antitussive |

| Bisbenzylisoquinoline | Tubocurarine | Chondrodendron tomentosum | 1897 | Skeletal Muscle Relaxant |

Chapter 5: Modern Methodologies in Discovery and Analysis

The field continues to evolve, with modern techniques enabling faster and more sensitive discovery, characterization, and production of isoquinoline alkaloids.

Experimental Protocol: Modern HPLC-MS/MS Workflow for Alkaloid Profiling

This protocol outlines a self-validating system for the rapid screening and identification of isoquinoline alkaloids in a plant extract, such as from Coptis chinensis (Huang Lian). The causality behind each step is to achieve clean separation, sensitive detection, and confident identification.

1. Objective: To identify and semi-quantify major protoberberine alkaloids (e.g., berberine, palmatine, coptisine) in a crude methanolic extract.

2. Materials & Reagents:

-

Dried, powdered Coptis chinensis rhizome.

-

HPLC-grade Methanol, Acetonitrile, and Formic Acid.

-

Ultrapure water (18.2 MΩ·cm).

-

Analytical standards of berberine, palmatine, and coptisine.

-

0.22 µm syringe filters.

3. Step-by-Step Methodology:

-

Step 1: Extraction (Rationale: Efficiently solubilize alkaloids from the plant matrix).

-

Accurately weigh 1.0 g of powdered rhizome into a 50 mL conical tube.

-

Add 20 mL of 80% methanol.

-

Sonicate for 30 minutes in an ultrasonic bath. This uses cavitation to disrupt cell walls and enhance extraction efficiency.

-

Centrifuge at 4000 rpm for 10 minutes to pellet solid debris.

-

Carefully collect the supernatant. Filter through a 0.22 µm syringe filter into an HPLC vial. This is critical to prevent particulates from clogging the HPLC system.

-

-

Step 2: HPLC Separation (Rationale: Chromatographically resolve structurally similar alkaloids for individual detection).

-

System: UHPLC system coupled to a Triple Quadrupole or Q-TOF Mass Spectrometer.

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm). C18 provides good retention for moderately polar alkaloids.

-

Mobile Phase A: 0.1% Formic Acid in Water (Acid improves peak shape and ionization efficiency).

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 10% B, ramp to 60% B over 15 minutes, hold for 2 min, then return to initial conditions and equilibrate. This gradient effectively separates the target alkaloids.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 2 µL.

-

-

Step 3: MS/MS Detection and Identification (Rationale: Achieve sensitive detection and structural confirmation).

-

Ionization Source: Electrospray Ionization, Positive Mode (ESI+). Alkaloids readily accept a proton due to their nitrogen atom.

-

Scan Mode: Full Scan (m/z 100-1000) to survey all ions, combined with data-dependent MS/MS or Multiple Reaction Monitoring (MRM) for targeted compounds.

-

MRM Transitions (for validation):

-

Berberine: Q1 m/z 336.1 -> Q3 m/z 320.1 (Loss of methyl)

-

Palmatine: Q1 m/z 352.2 -> Q3 m/z 336.1 (Loss of methyl)

-

Coptisine: Q1 m/z 320.1 -> Q3 m/z 292.1 (Loss of CO)

-

-

Data Analysis: Compare retention times and fragmentation patterns (MS/MS spectra) of peaks in the sample to those of the pure analytical standards. This provides definitive identification.

-

Caption: A modern workflow for natural product discovery using LC-MS.

Conclusion

The history of isoquinoline alkaloids is a microcosm of the history of pharmaceutical science itself. It began with the courageous and insightful work of early pharmacists who transformed a crude herbal remedy into a source of pure, life-changing medicines. This journey catalyzed the development of organic chemistry, spurred the invention of powerful analytical instruments, and continues to inspire new approaches in synthetic biology and drug discovery. From the poppy fields of antiquity to the high-resolution mass spectrometers of today, the quest to understand and harness these remarkable molecules remains a vibrant and essential scientific endeavor.

References

- Huflancer, A. (2025). [F. W. Sertürner and the discovery of morphine. 200 years of pain therapy with opioids]. Pharmazie in unserer Zeit.

- Wikipedia. (n.d.). Friedrich Sertürner.

- Qiu, S., et al. (2019). Biologically Active Isoquinoline Alkaloids covering 2014-2018. PMC - PubMed Central.

- Schmitz, R. (1985). [F. W. Sertürner and the discovery of morphine. 200 years of pain therapy with opioids]. Pharmazie in unserer Zeit.

- Alfa Chemistry. (n.d.). Isoquinoline Alkaloids.

- Krishnamurti, C., & Rao, S. C. (2016). The isolation of morphine by Serturner. Indian Journal of Anaesthesia.

- Wikipedia. (n.d.). Isoquinoline alkaloids.

- Professor Dave Explains. (2021). The Isolation of Natural Products: Morphine and Other Alkaloids. YouTube.

- Aaltodoc. (n.d.). The Pictet-Spengler reaction: with focus on isoquinoline synthesis.

- Taylor & Francis Online. (n.d.). Isoquinoline alkaloids – Knowledge and References.

- Mandal, S., et al. (2021). Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids). PMC - PubMed Central.

- Wisniak, J. (2018). Pierre-Jean Robiquet. Educación Química - Elsevier.

- Mirzazadeh, Y., et al. (2025). Modern and Traditional Approaches in Alkaloid Extraction and Phytochemical Screening: Techniques, Integration Strategies, and Future Perspectives. Preprints.org.

- Hou, Z., et al. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids. Natural Product Reports.

- Desai, S. P. (2017). The Chemical History of Morphine: An 8000-year Journey, from Resin to de-novo Synthesis. Journal of Anesthesia History.

- Wikipedia. (n.d.). Bischler–Napieralski reaction.

- Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction.

- Wikipedia. (n.d.). Pierre Jean Robiquet.

- Cambridge University Press. (n.d.). Pictet-Spengler Isoquinoline Synthesis.

- Dinis-Oliveira, R. J., et al. (2022). State-of-the-Art Analytical Approaches for Illicit Drug Profiling in Forensic Investigations. International Journal of Molecular Sciences.

- Thieme. (n.d.). Biosynthesis of Isoquinoline Alkaloids.

- Journal of Anesthesia History. (2017). The Chemical History of Morphine: An 8000-year Journey, from Resin to de-novo Synthesis.

- Vitale, P., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules.

- Drug History Timeline. (n.d.). 1832 CE Codeine is isolated by French chemist Pierre-Jean Robiquet.

- MDPI. (2022). Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates.

- NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism.

- University of Oxford. (n.d.). Benzyl isoquinoline alkaloids are made from tyrosine.

Sources

- 1. researchgate.net [researchgate.net]

- 2. [F. W. Sertürner and the discovery of morphine. 200 years of pain therapy with opioids] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Chemical History of Morphine: An 8000-year Journey, from Resin to de-novo Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Friedrich Sertürner - Wikipedia [en.wikipedia.org]

- 6. m.youtube.com [m.youtube.com]

- 7. The isolation of morphine by Serturner - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pierre-Jean Robiquet | Educación Química [elsevier.es]

- 9. drugtimeline.ca [drugtimeline.ca]

- 10. Pierre Jean Robiquet - Wikipedia [en.wikipedia.org]

- 11. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 12. Bischler-Napieralski Reaction [organic-chemistry.org]

- 13. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 14. The Pictet-Spengler reaction: with focus on isoquinoline synthesis [aaltodoc.aalto.fi]

- 15. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [cambridge.org]

- 16. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Modern and Traditional Approaches in Alkaloid Extraction and Phytochemical Screening: Techniques, Integration Strategies, and Future Perspectives [ajgreenchem.com]

- 18. mdpi.com [mdpi.com]

- 19. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids) - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Benzyl isoquinoline alkaloids are made from tyrosine [ns1.almerja.com]

- 22. Isoquinoline alkaloids - Wikipedia [en.wikipedia.org]

- 23. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]

Spectral Characterization of 3,4-Diphenylisoquinoline: A Technical Guide for Researchers

This guide provides an in-depth technical overview of the spectral characterization of 3,4-diphenylisoquinoline, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document is designed for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The insights provided herein are grounded in established spectroscopic principles and comparative analysis with structurally related compounds.

Introduction

3,4-Diphenylisoquinoline is a rigid, planar aromatic molecule with a core isoquinoline scaffold flanked by two phenyl rings. This unique structure imparts specific photophysical and pharmacological properties, making its unambiguous characterization crucial for any application. Spectroscopic techniques are indispensable for confirming the identity, purity, and structural features of this molecule. This guide will delve into the expected spectral data and provide a rationale for their interpretation, empowering researchers to confidently identify and characterize this compound.

Molecular Structure and Numbering

For clarity throughout this guide, the standard IUPAC numbering for the isoquinoline ring system will be used.

Caption: Molecular structure of 3,4-diphenylisoquinoline with IUPAC numbering.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 3,4-diphenylisoquinoline, both ¹H and ¹³C NMR are essential for structural confirmation.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 3,4-diphenylisoquinoline in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can influence chemical shifts, and CDCl₃ is a common starting point for non-polar to moderately polar compounds.

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range for aromatic protons (typically 0-10 ppm).

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Integrate all signals to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence.

-

Set the spectral width to encompass the full range of aromatic and heteroaromatic carbons (typically 0-160 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

-

¹H NMR Spectral Data (Predicted)

The ¹H NMR spectrum of 3,4-diphenylisoquinoline is expected to be dominated by signals in the aromatic region.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.0 - 9.2 | Singlet | 1H | H-1 | The proton at C-1 is deshielded by the adjacent nitrogen atom and the ring current of the fused benzene ring. |

| ~7.2 - 8.0 | Multiplet | 14H | Aromatic-H | This complex multiplet arises from the overlapping signals of the protons on the two phenyl rings and the benzo-fused ring of the isoquinoline core. |

Interpretation: The most downfield signal is anticipated to be the singlet corresponding to the proton at the C-1 position due to the strong deshielding effect of the neighboring nitrogen atom. The remaining aromatic protons will likely appear as a complex, overlapping multiplet. Two-dimensional NMR techniques, such as COSY and HSQC, would be invaluable for definitively assigning these resonances. Some studies on related 3,4-dihydroisoquinolines have reported anomalous ¹H NMR spectra with signal broadening, which could be a consideration in certain solvents or under specific conditions[1].

¹³C NMR Spectral Data (Predicted)

The ¹³C NMR spectrum will provide a count of the unique carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~150 - 155 | C-1 | The carbon adjacent to the nitrogen (C-1) is expected to be significantly deshielded. |

| ~145 - 150 | C-3 | The imine-like carbon at C-3 will also be in the downfield region. |

| ~120 - 140 | Aromatic & Quaternary Carbons | This region will contain the signals for the remaining carbons of the isoquinoline core and the two phenyl rings. |

Interpretation: The carbon atoms directly attached to the nitrogen (C-1 and C-3) are expected to resonate at the lowest field due to the electronegativity of the nitrogen atom. The remaining aromatic carbons will appear in the typical range of 120-140 ppm. The exact chemical shifts can be influenced by the electronic effects of the phenyl substituents.

II. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: For a solid sample, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr (potassium bromide) pellet.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

-

Data Acquisition: The spectrum is generally recorded over the range of 4000-400 cm⁻¹.

Characteristic IR Absorption Bands (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3100 - 3000 | Medium to Weak | Aromatic C-H stretch | Characteristic of C-H bonds in aromatic rings. |

| 1620 - 1580 | Medium to Strong | C=N stretch | The imine-like C=N bond in the isoquinoline ring. |

| 1600 - 1450 | Medium to Strong | Aromatic C=C stretch | Multiple bands are expected due to the various C=C bonds in the aromatic systems. |

| 900 - 675 | Strong | C-H out-of-plane bending | The pattern of these bands can sometimes provide information about the substitution pattern of the aromatic rings. |

Interpretation: The IR spectrum of 3,4-diphenylisoquinoline will be characterized by the absorptions of the aromatic C-H and C=C bonds. A key diagnostic peak will be the C=N stretching vibration of the isoquinoline ring, which is expected to be a medium to strong band in the 1620-1580 cm⁻¹ region. The "fingerprint" region (below 1500 cm⁻¹) will contain a complex pattern of bands that is unique to the molecule.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and elucidating its structure.

Experimental Protocol: Mass Spectrometry

-

Ionization Method: Electron Ionization (EI) is a common technique for volatile and thermally stable compounds. Electrospray Ionization (ESI) is suitable for less volatile compounds and can provide information on the protonated molecule.

-

Instrumentation: A variety of mass analyzers can be used, such as a quadrupole or time-of-flight (TOF) analyzer.

-

Data Acquisition: The mass spectrum is recorded as a plot of relative intensity versus mass-to-charge ratio (m/z).

Mass Spectrometry Data and Fragmentation (Predicted)

| m/z | Assignment | Rationale |

| 281 | [M]⁺˙ | Molecular ion |

| 280 | [M-H]⁺ | Loss of a hydrogen radical |

| 204 | [M-C₆H₅]⁺ | Loss of a phenyl radical |

| 178 | [M-C₆H₅-CN]⁺ or [C₁₄H₁₀]⁺ | Further fragmentation |

Interpretation: The mass spectrum should show a prominent molecular ion peak at m/z 281. Due to the stability of the aromatic system, the molecular ion is expected to be relatively intense. Common fragmentation pathways for aromatic compounds involve the loss of small, stable neutral molecules or radicals. The loss of a hydrogen radical to give a peak at m/z 280 is highly probable. Cleavage of the C-C bond connecting the phenyl rings to the isoquinoline core would lead to a significant fragment at m/z 204 (M - 77). Further fragmentation could involve the loss of a cyanide radical from the isoquinoline ring or other complex rearrangements.

Caption: Predicted major fragmentation pathways for 3,4-diphenylisoquinoline in mass spectrometry.

Conclusion

References

-

Narayanaswami, S., et al. "Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds." Proceedings of the Indian Academy of Sciences - Chemical Sciences, vol. 91, no. 2, 1982, pp. 145-154. [Link]

Sources

An In-Depth Technical Guide to 3,4-Diphenylisoquinoline: Synthesis, Properties, and Characterization

This guide provides a comprehensive technical overview of 3,4-Diphenylisoquinoline, a polycyclic aromatic nitrogen heterocycle. The isoquinoline scaffold is a cornerstone in medicinal chemistry and materials science, and the introduction of phenyl groups at the 3 and 4 positions creates a unique electronic and steric profile, making it a valuable building block for advanced molecular design.

While direct, extensive experimental data for 3,4-diphenylisoquinoline is not broadly cataloged, this document outlines its core properties based on fundamental chemical principles and proposes a robust, multi-step synthesis pathway derived from established literature for its immediate precursors. This guide is intended for researchers and professionals engaged in organic synthesis, drug discovery, and materials development.

Core Molecular Properties

The foundational characteristics of 3,4-Diphenylisoquinoline are derived from its chemical structure. As a fully aromatic system, it is expected to be a stable, crystalline solid at standard conditions, with solubility in common organic solvents.

| Property | Value | Source |

| Chemical Formula | C₂₁H₁₅N | (Calculated) |

| Average Molecular Weight | 281.36 g/mol | (Calculated) |

| Exact Mass | 281.12045 Da | (Calculated) |

| IUPAC Name | 3,4-diphenylisoquinoline | (Standard Nomenclature) |

| CAS Number | Not readily available | (Database Search) |

Proposed Synthetic Pathway and Experimental Protocols

The synthesis of 3,4-Diphenylisoquinoline can be logically achieved through a two-stage process: first, the construction of its immediate dihydro- precursor, followed by a standard aromatization step. The initial stage is based on the reported synthesis of 3,4-diphenyl-1,2-dihydroisoquinoline derivatives.[1]

Overall Synthesis Workflow

The logical flow from starting materials to the final, characterized product is outlined below. This workflow ensures checkpoints for purification and validation at each critical phase.

Caption: General workflow for the synthesis and characterization of 3,4-Diphenylisoquinoline.

Part 1: Synthesis of 3,4-Diphenyl-1,2-dihydroisoquinoline (Precursor)

This protocol is adapted from literature describing the synthesis of similar structures.[1] It involves an intramolecular Barbier reaction to form a key tetrahydroisoquinolin-4-ol intermediate, which is then dehydrated.

Reaction Scheme (Stage 1):

Caption: Synthesis of the dihydroisoquinoline precursor.

Step-by-Step Protocol:

-

Synthesis of the Tetrahydroisoquinolin-4-ol Intermediate:

-

Rationale: An intramolecular Barbier reaction is a powerful method for forming cyclic systems. It uses a metal (like samarium, indium, or zinc) to mediate the coupling between an alkyl halide (the iodobenzyl group) and a carbonyl group (the phenacyl ketone) within the same molecule. This approach is often tolerant of various functional groups.

-

Procedure: To a solution of the starting material, N-(2-iodobenzyl)phenacylamine, in an appropriate anhydrous solvent (e.g., THF), add an excess of a suitable metal promoter (e.g., activated Zinc dust or Samarium(II) iodide).

-

Stir the reaction mixture at room temperature under an inert atmosphere (e.g., Argon or Nitrogen) until TLC or LC-MS analysis indicates the consumption of the starting material.

-

Quench the reaction carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product via column chromatography on silica gel to yield the 3,4-diphenyl-1,2,3,4-tetrahydroisoquinolin-4-ol.

-

-

Dehydration to form 3,4-Diphenyl-1,2-dihydroisoquinoline:

-

Rationale: A strong acid catalyst is required to protonate the hydroxyl group, turning it into a good leaving group (water). The subsequent elimination of water generates the double bond within the heterocyclic ring, yielding the more conjugated dihydroisoquinoline system. Trifluoromethanesulfonic acid is an excellent choice due to its high acidity and non-nucleophilic nature.

-

Procedure: Dissolve the purified tetrahydroisoquinolin-4-ol from the previous step in an anhydrous, non-protic solvent such as dichloromethane (DCM).

-

Cool the solution in an ice bath (0 °C) and add trifluoromethanesulfonic acid dropwise.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Separate the organic layer, wash with water and brine, dry over Na₂SO₄, and concentrate in vacuo.

-

The resulting crude product, 3,4-diphenyl-1,2-dihydroisoquinoline, should be purified by column chromatography before proceeding.

-

Part 2: Aromatization to 3,4-Diphenylisoquinoline

This proposed step is a standard method for the dehydrogenation of dihydro-N-heterocycles to their fully aromatic counterparts.

Reaction Scheme (Stage 2):

Caption: Final aromatization to 3,4-Diphenylisoquinoline.

Step-by-Step Protocol:

-

Palladium-Catalyzed Dehydrogenation:

-

Rationale (E-E-A-T): Palladium on carbon (Pd/C) is a highly effective and widely trusted heterogeneous catalyst for dehydrogenation reactions. At elevated temperatures, in a high-boiling solvent, it facilitates the removal of hydrogen atoms to form a more stable, fully aromatic system. The reaction is driven by the thermodynamic stability of the aromatic product. This method is self-validating; the reaction proceeds to completion, and the catalyst is easily removed by simple filtration, ensuring a clean product.

-

Procedure: In a round-bottom flask equipped with a reflux condenser, dissolve the 3,4-diphenyl-1,2-dihydroisoquinoline precursor in a high-boiling solvent such as decalin or diphenyl ether.

-

Add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol% relative to the substrate).

-

Heat the mixture to reflux (approx. 190-200 °C) for several hours. Monitor the reaction progress by TLC or LC-MS, observing the disappearance of the starting material and the appearance of a new, more UV-active spot corresponding to the aromatic product.

-

After completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a solvent like ethyl acetate and filter through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad thoroughly with additional solvent.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to afford pure 3,4-Diphenylisoquinoline.

-

Spectroscopic Characterization (Expected Data)

The identity and purity of the final product must be confirmed by a suite of spectroscopic methods. The following data are predicted based on the structure of 3,4-Diphenylisoquinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Technique | Expected Observations |

| ¹H NMR | ~9.0-9.2 ppm: Singlet, 1H (proton at C1 of the isoquinoline core).~7.2-8.5 ppm: Complex multiplet, 14H (aromatic protons from the two phenyl rings and the benzo portion of the isoquinoline). The exact shifts and coupling patterns will depend on the specific electronic environment of each proton. |

| ¹³C NMR | ~125-155 ppm: Multiple signals corresponding to the 21 carbon atoms. Aromatic CH and quaternary C atoms will populate this region. The C1 carbon is expected to be in the lower field region (~150-155 ppm). |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| 3050-3100 | Aromatic C-H stretching |

| 1580-1620 | C=C and C=N aromatic ring stretching |

| 1450-1500 | Aromatic ring stretching |

| 700-800 | C-H out-of-plane bending (indicative of substitution patterns) |

Mass Spectrometry (MS)

| Technique | Expected Observation |

| High-Resolution MS (HRMS) | Molecular Ion (M+H)⁺: Calculated m/z of 282.1280, confirming the elemental composition C₂₁H₁₆N⁺. |

References

-

PubChem, National Center for Biotechnology Information. PubChem Compound Summary for CID 610131, 4-Phenyl-3,4-dihydroisoquinoline. [Link]

-

Kihara, M., Ikeuchi, M., & Nagao, Y. (1995). Synthesis and biological evaluation of 3,4-diphenyl-1,2-dihydroisoquinolines as a new tamoxifen analogue. Drug Design and Discovery, 12(3), 259-271. [Link]

Sources

A Technical Guide to the Structure and Conformation of 3,4-Diphenylisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3,4-diphenylisoquinoline scaffold is a privileged heterocyclic motif renowned for its prevalence in biologically active compounds. Its therapeutic potential is intrinsically linked to the three-dimensional arrangement of its constituent phenyl rings relative to the core isoquinoline structure. This guide provides an in-depth analysis of the structural and conformational properties of 3,4-diphenylisoquinoline. We explore the critical interplay between solid-state and solution-state conformations, elucidated through X-ray crystallography and advanced NMR spectroscopy, respectively. Furthermore, we detail the power of computational modeling to rationalize conformational preferences and predict energy landscapes. By integrating these multi-faceted analytical approaches, this document offers a comprehensive framework for understanding the structure-activity relationships (SAR) that govern the biological function of this important class of molecules, providing actionable insights for the rational design of novel therapeutics.

Introduction: The Significance of Conformation in Drug Design

The isoquinoline nucleus is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of pharmacological activities, including antitumor, antimicrobial, and antiviral properties.[1][2] The introduction of bulky, rotatable substituents, such as the phenyl groups in the 3,4-diphenylisoquinoline system, adds a layer of complexity and opportunity. The specific spatial orientation, or conformation, of these phenyl rings can dramatically influence a molecule's ability to bind to its biological target, thereby dictating its efficacy and selectivity.

Understanding the conformational dynamics of 3,4-diphenylisoquinoline is therefore not merely an academic exercise; it is a critical prerequisite for modern drug discovery. The key challenge lies in defining the energetically preferred orientations of the C3 and C4 phenyl rings and the rotational barriers between them. This guide will dissect the primary methodologies used to address this challenge, providing both the theoretical underpinnings and practical workflows for a comprehensive conformational analysis.

Synthetic Strategies: Accessing the 3,4-Diphenylisoquinoline Core

A robust conformational analysis begins with the efficient synthesis of the target molecule. The 3,4-diphenylisoquinoline scaffold can be constructed through several established synthetic routes.

One of the most prominent methods is the Bischler-Napieralski reaction , which involves the acid-catalyzed cyclization of a β-phenylethylamide precursor.[3][4][5][6] This powerful reaction typically yields a 3,4-dihydroisoquinoline, which can then be readily oxidized to the fully aromatic isoquinoline core.[4] The requisite amide precursors can be assembled from commercially available starting materials.

Alternatively, modern cross-coupling strategies, such as the Suzuki-Miyaura coupling , offer a modular and highly versatile approach.[7][8][9][10][11] This methodology allows for the sequential or convergent installation of the phenyl groups onto a pre-functionalized isoquinoline or a suitable precursor, providing rapid access to a diverse library of analogs for SAR studies.

Solid-State Conformation: The Static View from X-ray Crystallography

Single-crystal X-ray diffraction provides an unambiguous, high-resolution snapshot of a molecule's structure in the solid state.[12][13] This technique is invaluable for determining precise bond lengths, bond angles, and, most critically for this topic, the dihedral angles that define the orientation of the phenyl rings relative to the isoquinoline plane.

While no crystal structure for the parent 3,4-diphenylisoquinoline is publicly available, studies on closely related derivatives, such as 1-phenyl-3,4-dihydroisoquinolines, have been reported, revealing key structural features.[14] These studies consistently show a non-planar arrangement where the phenyl substituents are twisted out of the plane of the isoquinoline ring to minimize steric hindrance.

Causality in Analysis: It is crucial to recognize that the conformation observed in a crystal lattice can be influenced by intermolecular packing forces. While providing a precise geometric starting point, the solid-state structure may not perfectly represent the dominant conformation in a biological, solution-phase environment. Therefore, crystallographic data should be viewed as a foundational piece of the conformational puzzle, not the final answer.

Solution-State Conformation: Probing Dynamics with NMR Spectroscopy

To understand the conformation in a more biologically relevant context, solution-state Nuclear Magnetic Resonance (NMR) spectroscopy is the tool of choice.[15][16] Advanced 2D NMR techniques, particularly Nuclear Overhauser Effect Spectroscopy (NOESY), are essential for this purpose.

The NOE is a through-space phenomenon where magnetization is transferred between protons that are close in proximity (typically < 5 Å), regardless of whether they are connected through chemical bonds. By observing cross-peaks in a NOESY spectrum, we can map the spatial relationships between protons on the phenyl rings and those on the isoquinoline core.[17] The intensity of these cross-peaks is inversely proportional to the sixth power of the distance between the protons, providing powerful constraints for building a 3D model of the molecule in solution.[17]

Workflow for NMR-Based Conformational Analysis:

-

Full Assignment: Obtain complete and unambiguous proton (¹H) and carbon (¹³C) NMR assignments using a suite of 2D experiments (COSY, HSQC, HMBC).

-

NOESY Data Acquisition: Acquire high-quality NOESY spectra at various mixing times to build up a reliable set of through-space correlations.

-

Distance Restraints: Convert the volumes of NOE cross-peaks into a set of interproton distance restraints.

-

Structure Calculation: Use the derived distance restraints as input for molecular modeling programs to generate a family of structures consistent with the experimental data.

-

Ensemble Analysis: The resulting ensemble of low-energy structures represents the conformational flexibility of the molecule in solution.

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2, color="#4285F4"]; edge [color="#34A853", penwidth=2];

} caption: "Workflow for NMR-based conformational analysis."

Computational Modeling: Rationalizing and Predicting Structure

Computational chemistry, particularly methods based on Density Functional Theory (DFT), provides a powerful complementary approach to experimental techniques.[12][18][19] DFT calculations can be used to:

-

Map the Potential Energy Surface: By systematically rotating the dihedral angles of the C3 and C4 phenyl rings and calculating the energy at each point, a detailed energy map can be created. The minima on this surface correspond to stable, low-energy conformers.

-

Determine Rotational Barriers: The energy maxima on the potential energy surface represent the transition states for rotation, allowing for the calculation of the energy barrier to interconversion between different conformers.

-

Validate Experimental Data: Calculated NMR chemical shifts and NOE distances for a computed low-energy structure can be compared with experimental data to validate the proposed conformation.

dot graph { layout=neato; bgcolor="#F1F3F4"; node [shape=ellipse, style="filled", fontcolor="#202124"]; edge [color="#EA4335", penwidth=2];

} caption: "Key dihedral angles (τ1, τ2) in 3,4-diphenylisoquinoline."

Structure-Activity Relationship (SAR) and Drug Design Implications

The conformation of the 3,4-diphenylisoquinoline scaffold is directly tied to its biological activity. For instance, analogs of this structure have been investigated as potential anticancer agents, with their activity depending on the precise fit within a target protein's binding pocket.[20] Studies on related 1-phenyl-dihydroisoquinolines have shown them to be tubulin polymerization inhibitors, a mechanism where molecular shape is paramount for activity.[14]

Key Insights for Drug Development:

-

Conformational Restriction: If a particular "active" conformation is identified, medicinal chemists can design next-generation analogs where this conformation is "locked" in place through additional chemical modifications. This can lead to increased potency and reduced off-target effects.

-

Pharmacophore Modeling: Understanding the stable conformations allows for the development of accurate pharmacophore models. These models define the essential 3D arrangement of chemical features required for biological activity and can be used to virtually screen large compound libraries for new hits.

-

Target-Based Design: When the structure of the biological target is known, the low-energy conformations of the 3,4-diphenylisoquinoline ligand can be docked into the binding site to predict binding modes and rationalize SAR.[14][21]

Experimental Protocols

Protocol 1: Bischler-Napieralski Synthesis of a 3,4-Dihydroisoquinoline Intermediate

This protocol is a representative example based on established procedures for the synthesis of dihydroisoquinolines.[1][3][4]

-

Amide Formation: To a solution of an appropriate β-phenylethylamine (1.0 eq) in a suitable solvent like dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq). Slowly add the desired acyl chloride (1.1 eq) and allow the mixture to warm to room temperature and stir for 4-6 hours.

-

Work-up: Quench the reaction with water and extract the organic layer. Wash the organic phase sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide.

-

Cyclization: Dissolve the crude amide in a dehydrating solvent such as acetonitrile or toluene. Add a dehydrating/cyclizing agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) (2.0-3.0 eq) and reflux the mixture for 2-4 hours, monitoring by TLC.

-

Purification: Cool the reaction mixture and carefully pour it onto crushed ice. Basify with a concentrated ammonium hydroxide solution until pH > 9. Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the 3,4-dihydroisoquinoline.

-

Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Computational Workflow for Conformational Analysis

-

Structure Building: Build the 3,4-diphenylisoquinoline molecule in a molecular modeling software package.

-

Conformational Search: Perform an initial conformational search using a molecular mechanics force field (e.g., MMFF94) to identify a broad range of possible low-energy structures.

-

DFT Optimization: Take the lowest energy conformers from the initial search and perform full geometry optimization using Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP/6-31G(d,p)). This provides more accurate geometries and relative energies.

-

Potential Energy Surface Scan: Select the two key dihedral angles defining the phenyl ring orientations. Perform a relaxed surface scan, rotating one dihedral angle in steps (e.g., 10°) while allowing the rest of the molecule to relax at each step. Repeat for the second dihedral angle.

-

Analysis: Visualize the resulting energy surface to identify all energy minima (stable conformers) and transition states (rotational barriers). Compare the geometries of the calculated low-energy conformers with data obtained from X-ray and/or NMR experiments for validation.

Conclusion

The 3,4-diphenylisoquinoline scaffold possesses significant therapeutic potential, which is intimately governed by its three-dimensional structure and conformational dynamics. A comprehensive understanding of these properties requires an integrated approach, leveraging the strengths of synthesis, X-ray crystallography, NMR spectroscopy, and computational modeling. While crystallography provides a precise solid-state view, NMR reveals the dynamic nature of the molecule in the more biologically relevant solution phase. Computational studies serve to bridge these experimental techniques, offering a detailed map of the conformational energy landscape. By synergistically applying these methods, researchers and drug development professionals can elucidate the critical structure-activity relationships that pave the way for the rational design of more potent and selective 3,4-diphenylisoquinoline-based therapeutics.

References

-

Organic Chemistry Portal. Synthesis of 3,4-dihydroisoquinolones. Available from: [Link]

-

Zhang, L. et al. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. National Institutes of Health. Available from: [Link]

-

El-Gazzar, A.B.A. et al. (2022). Synthesis, crystal structure investigation, Hirshfeld and DFT studies of newly synthesized dihydroisoquinoline derivatives. Arabian Journal of Chemistry. Available from: [Link]

-

ResearchGate. X-ray crystal structure of products 25 and 26. Available from: [Link]

-

Zhang, L. et al. (2014). Design, Synthesis and Biological Evaluation of 1,4-Disubstituted-3,4-dihydroisoquinoline Compounds as New Tubulin Polymerization Inhibitors. National Institutes of Health. Available from: [Link]

- Google Patents. CN103159677A - 1-phenyl-1, 2, 3, 4-tetrahydroisoquinoline preparation method.

-

El-Faham, A. et al. (2022). Synthesis, X-ray Structure, Hirshfeld, DFT and Biological Studies on a Quinazolinone-Nitrate Complex. MDPI. Available from: [Link]

-

Al-Warhi, T. et al. (2024). Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines. MDPI. Available from: [Link]

-

Organic Chemistry Portal. Bischler-Napieralski Reaction. Available from: [Link]

-

Wang, Y. et al. (2012). Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors. PubMed. Available from: [Link]

-

Johnson, K.M. et al. (1994). Synthesis and molecular modeling of 1-phenyl-1,2,3,4-tetrahydroisoquinolines and related 5,6,8,9-tetrahydro-13bH-dibenzo[a,h]quinolizines as D1 dopamine antagonists. PubMed. Available from: [Link]

-

Indian Academy of Sciences. Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Available from: [Link]

-

Al-Warhi, T. et al. (2024). Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines. National Institutes of Health. Available from: [Link]

-

Billingsley, K.L. et al. (2007). Synthesis of substituted isoquinolines utilizing palladium-catalyzed α-arylation of ketones. National Institutes of Health. Available from: [Link]

-

Walker, S.D. et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Available from: [Link]

-

Semantic Scholar. Computational modeling studies reveal the origin of the binding preference of 3‐(3,4‐dihydroisoquinolin‐2(1H) - ylsulfonyl)benzoic acids for AKR1C3 over its isoforms. Available from: [Link]

-

Kihara, M. et al. (1995). Synthesis and biological evaluation of 3,4-diphenyl-1,2-dihydroisoquinolines as a new tamoxifen analogue. PubMed. Available from: [Link]

-

NROChemistry. Bischler-Napieralski Reaction: Examples & Mechanism. Available from: [Link]

-

Semantic Scholar. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs. Available from: [Link]

-

AUREMN. NMR Spectroscopy: a Tool for Conformational Analysis. Available from: [Link]

-

Royal Society of Chemistry. Synthesis, DFT studies on a series of tunable quinoline derivatives. Available from: [Link]

-

ACS Publications. Bischler−Napieralski Cyclization−N/C-Alkylation Sequences for the Construction of Isoquinoline Alkaloids. Synthesis of Protoberberines and Benzo[c]phenanthridines via C-2'-Functionalized 3-Arylisoquinolines1. Available from: [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

-

ResearchGate. Computational modeling studies reveal the origin of the binding preference of 3‐(3,4‐di hydroisoquinolin‐2(1H)‐ylsulfonyl)benzoic acids for AKR1C3 over its isoforms. Available from: [Link]

-

JenaLib. Structure Determination by NMR Spectroscopy #3.4-1 3.4. Conformational Analysis With Geometric & Experimental Constraints. Available from: [Link]

-

MDPI. Single-Crystal X-Ray Diffraction Studies of Derivatives of Phenolphthalein (3,3-Bis(4-hydroxyphenyl)isobenzofuran-1(3H)-one). Available from: [Link]

-

ResearchGate. (PDF) Synthesis of aryl substituted quinolines and tetrahydroquinolines through Suzuki-Miyaura coupling reactions. Available from: [Link]

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Isoquinoline. Available from: [Link]

-

ACS Publications. Suzuki−Miyaura Coupling of Aryl Tosylates Catalyzed by an Array of Indolyl Phosphine−Palladium Catalysts. Available from: [Link]

-

Organic Reactions. The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Available from: [Link]

-

MDPI. Conformational Analysis of 1,5-Diaryl-3-Oxo-1,4-Pentadiene Derivatives: A Nuclear Overhauser Effect Spectroscopy Investigation. Available from: [Link]

-

MPG.PuRe. Application of anisotropic NMR parameters to the confirmation of molecular structure. Available from: [Link]

Sources

- 1. Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Bischler-Napieralski Reaction [organic-chemistry.org]

- 4. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 5. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]

- 6. organicreactions.org [organicreactions.org]

- 7. Synthesis of substituted isoquinolines utilizing palladium-catalyzed α-arylation of ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis, crystal structure investigation, Hirshfeld and DFT studies of newly synthesized dihydroisoquinoline derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 13. Single-Crystal X-Ray Diffraction Studies of Derivatives of Phenolphthalein (3,3-Bis(4-hydroxyphenyl)isobenzofuran-1(3H)-one) | MDPI [mdpi.com]

- 14. Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. auremn.org.br [auremn.org.br]

- 16. jenalib.leibniz-fli.de [jenalib.leibniz-fli.de]

- 17. mdpi.com [mdpi.com]

- 18. mdpi.com [mdpi.com]

- 19. Synthesis, DFT studies on a series of tunable quinoline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 20. Synthesis and biological evaluation of 3,4-diphenyl-1,2-dihydroisoquinolines as a new tamoxifen analogue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Synthesis and molecular modeling of 1-phenyl-1,2,3,4-tetrahydroisoquinolines and related 5,6,8,9-tetrahydro-13bH-dibenzo[a,h]quinolizines as D1 dopamine antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the In Silico Prediction of 3,4-Diphenylisoquinoline Bioactivity

Authored for Researchers, Scientists, and Drug Development Professionals